4-(2-Diethylaminoethyl)piperidine
Description
Significance of the Piperidine (B6355638) Core in Modern Organic Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of natural products and synthetic compounds. nih.govwikipedia.orgnih.gov Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as increased water solubility and the capacity to form salt derivatives. The piperidine scaffold is a key building block in medicinal chemistry, found in numerous pharmaceuticals across various therapeutic areas. nih.govresearchgate.netnih.gov The conformational flexibility of the piperidine ring, preferring a chair conformation, also plays a crucial role in its interaction with biological targets. wikipedia.org
Overview of the Diethylaminoethyl Moiety as a Functional Group in Chemical Structures
The diethylaminoethyl [-CH2CH2N(CH2CH3)2] group is a common functional moiety in organic chemistry, particularly in the design of pharmacologically active compounds. sigmaaldrich.com This group, characterized by a tertiary amine, can influence a molecule's basicity and lipophilicity. The presence of the diethylaminoethyl group can facilitate interactions with biological targets and affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai In the context of 4-(2-Diethylaminoethyl)piperidine, this moiety is attached to the piperidine core, creating a molecule with two basic nitrogen centers.
Historical Context of Piperidine and its Derivatives in Chemical Research
Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.orgijnrd.org Industrially, it is now primarily synthesized through the hydrogenation of pyridine (B92270). wikipedia.org Over the decades, the study of piperidine and its derivatives has expanded significantly, driven by their presence in a vast array of alkaloids and their utility as synthetic intermediates. nih.govnih.gov The development of new synthetic methodologies has allowed for the creation of a diverse library of substituted piperidines, fueling research into their chemical and biological properties. mdpi.com
Scope of Academic Research on this compound and its Analogues
Academic research on this compound and its analogues primarily focuses on their synthesis and potential applications in various fields of chemistry. Studies often involve the exploration of novel synthetic routes to create these compounds and the investigation of their chemical reactivity. Analogues of this compound, where the piperidine ring or the diethylaminoethyl side chain is modified, are also of interest to researchers exploring structure-activity relationships. For instance, related structures include N-[2-(Diethylamino)ethyl]piperidine-4-carboxamide hydrochloride and 4-(2-Keto-1-benzimidazolinyl)piperidine. bldpharm.comsigmaaldrich.com
Chemical and Physical Properties
The properties of this compound are detailed in the table below, based on available data.
| Property | Value |
| Molecular Formula | C11H24N2 |
| Molecular Weight | 184.32 g/mol |
| CAS Number | 64168-10-1 epa.gov |
| Predicted XlogP | 1.7 uni.lu |
Synthesis and Reactions
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the reduction of a corresponding pyridine derivative. For example, 4-(2-acetamidoethyl)pyridine can be hydrogenated over a platinum oxide catalyst to yield 4-(2-acetamidoethyl)piperidine, which can then be further modified to introduce the diethylamino groups. prepchem.com
The chemical reactivity of this compound is largely dictated by the two nitrogen atoms present in the molecule. The piperidine nitrogen and the tertiary amine nitrogen of the diethylaminoethyl group can both act as bases and nucleophiles. Reactions can be directed to one of these sites selectively, depending on the reaction conditions and the nature of the electrophile.
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2-piperidin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-13(4-2)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFIRLHXHMMYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304570 | |
| Record name | 4-(2-DIETHYLAMINOETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64168-10-1 | |
| Record name | NSC166305 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-DIETHYLAMINOETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Modification and Derivative Synthesis of 4 2 Diethylaminoethyl Piperidine Analogues
Design Principles for Novel 4-(2-Diethylaminoethyl)piperidine Derivatives
The design of new derivatives is often guided by established pharmacophore models and the goal of improving properties like potency, selectivity, and metabolic stability. Synthetic strategies typically involve multi-step reactions, including alkylation, amination, and reduction. ontosight.ai
The introduction of diverse cyclic and acyclic groups onto the this compound core is a common strategy to modulate activity. These moieties can influence ligand-receptor interactions through van der Waals, hydrophobic, or hydrogen bonding interactions.
Aromatic Groups: Phenyl and substituted phenyl groups are frequently incorporated. For instance, the synthesis of 4-(4-chlorophenyl)piperidine (B1270657) analogues has been reported. utmb.edu The conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones is a key step in preparing some 4-phenylpiperidine (B165713) derivatives. nih.gov The presence of a 4-fluorophenyl group on the piperidine (B6355638) ring is another modification explored for its potential to alter biological properties. ontosight.aiontosight.ai
Heteroaromatic Groups: The replacement of aromatic groups with heteroaromatic rings can significantly impact potency and properties. In one study, changing a phenyl amide to an isoxazole (B147169) group was investigated, though it did not lead to an expected improvement in activity in that specific series. dndi.org The synthesis of pyridine-connected piperidine derivatives has also been explored. researchgate.net
Aliphatic Groups: While the focus is often on aromatic substituents, the introduction or modification of aliphatic chains is also a key design principle. This includes modifying the core piperidine ring, as seen in the synthesis of various piperidine derivatives where aliphatic groups are added or altered to fine-tune activity. ontosight.aiontosight.ai
Altering the substituents directly on the piperidine nitrogen and carbon atoms is a fundamental approach in the synthesis of new analogues. chemrxiv.orgnih.gov
N-Substituents: The substituent on the piperidine nitrogen is critical for activity in many cases. A study on σ1 receptor ligands showed that 1-methylpiperidines possessed high affinity, whereas analogues with a proton (N-H), a tosyl group, or an ethyl group at this position had considerably lower affinity. nih.gov This highlights the sensitivity of the receptor to the steric and electronic properties of the N-substituent. In other series, N-benzylpiperidine derivatives have served as a basis for SAR studies. nih.gov
C-Substituents: The addition of groups to the carbon atoms of the piperidine ring can affect stereochemistry and potency. ontosight.ai For example, the presence of methyl groups can introduce chiral centers, leading to stereoisomers with potentially different pharmacological profiles. ontosight.ainih.gov
The side chain at the 4-position of the piperidine ring, which defines the parent compound, is a major site for modification.
Linker Modification: The two-carbon ethyl linker can be replaced with other functionalities. A notable example involves replacing it with a thioacetamide (B46855) side chain. utmb.edu In another case, a more rigid propynyl (B12738560) linker was used to connect the piperidine ring to a diethylamino group. ontosight.ai The ether linkage in related compounds has also been a target for modification, for instance, by converting it into an oxime-type derivative. nih.gov
Terminal Amine Variation: The terminal diethylamino group can be replaced with various other primary, secondary, or tertiary amines. One synthetic route involves the reductive amination of an aldehyde intermediate with different amines to generate a library of analogues. nih.gov In a separate study exploring dopamine (B1211576) transporter (DAT) ligands, the benzhydryl oxygen atom of a lead compound was exchanged with a nitrogen atom, demonstrating that these atoms could be interchangeable for DAT affinity. nih.gov Further alkylation of this new nitrogen atom, however, reduced activity. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
SAR studies are crucial for understanding how specific structural features of the this compound scaffold and its derivatives translate into biological activity. ontosight.aiontosight.ai These studies systematically alter the molecule's structure to map the chemical space and identify key interactions with biological targets. nih.gov
The three-dimensional arrangement of atoms in a molecule can have a profound impact on its pharmacological activity.
Positional Isomerism: The location of substituents on the piperidine ring is critical. For instance, moving a benzhydryl nitrogen atom to an adjacent position in a series of DAT inhibitors led to an enhanced interaction with the serotonin (B10506) transporter (SERT). nih.gov
Stereochemistry: Many synthetic routes produce mixtures of diastereomers (e.g., cis and trans isomers), which often exhibit different biological profiles. nih.gov A comprehensive study on 3,4-disubstituted piperidine analogues revealed a stark dependence of transporter selectivity on stereochemistry. The (-)-cis and (+)-trans isomers showed selectivity for the dopamine and norepinephrine (B1679862) transporters (DAT/NET), while the (-)-trans and (+)-cis isomers were selective for the serotonin transporter (SERT) or SERT/NET. utmb.edu This demonstrates that stereochemical configuration is a key determinant of biological function. The stereochemistry of substituents can also affect potency and toxicity. ontosight.ainih.gov The specific spatial arrangement, such as (3-alpha, 4-beta, 6-beta) in some complex derivatives, is crucial for interaction with biological targets. ontosight.ai
Interactive Table: Influence of Stereochemistry on Transporter Inhibition
| Compound Series | Isomer | Enantiomer | Transporter Selectivity | Reference |
|---|---|---|---|---|
| 3,4-disubstituted piperidines | cis | (-) | DAT/NET | utmb.edu |
| 3,4-disubstituted piperidines | trans | (+) | DAT/NET | utmb.edu |
| 3,4-disubstituted piperidines | trans | (-) | SERT or SERT/NET | utmb.edu |
| 3,4-disubstituted piperidines | cis | (+) | SERT or SERT/NET | utmb.edu |
The size, shape, and electronic nature of substituents dictate how a molecule fits into and interacts with its binding site.
Electronic Effects: The electronic properties of substituents can modulate the pKa of the piperidine nitrogen and influence hydrogen bonding or electrostatic interactions. nih.gov In a series of DAT inhibitors, the introduction of a powerful electron-withdrawing cyano group resulted in the most potent and selective ligand for the DAT. nih.gov Conversely, in a different series, an electron-withdrawing nitro group on an aryl ring prevented a cyclization reaction, while an electron-releasing methoxy (B1213986) group led to undesired hydrolysis, indicating the delicate electronic balance required for synthesis and activity. nih.gov
Steric Effects: The size and bulk of substituents influence how a ligand fits into a binding pocket. ontosight.ai Molecular dynamics simulations of σ1 receptor ligands demonstrated that different interactions of the piperidine N-substituent with a lipophilic binding pocket (composed of residues like Leu105, Leu182, and Tyr206) are responsible for variations in affinity. nih.gov Studies on β-substituted piperidines have shown that the orientation of a functional group (equatorial vs. axial) significantly impacts the amine's basicity and lipophilicity, which are critical pharmacological properties. albany.edu For example, basicity-lowering effects are very pronounced for β-equatorial functional groups but are generally decreased for β-axial groups. albany.edu
Interactive Table: Structure-Activity Relationship of N-Substituted Piperidine Analogues for σ1 Receptor**
| N-Substituent | σ1 Receptor Affinity | Reference |
|---|---|---|
| Methyl (-CH3) | High | nih.gov |
| Ethyl (-CH2CH3) | Considerably Lower | nih.gov |
| Tosyl (-SO2C7H7) | Considerably Lower | nih.gov |
| Proton (-H) | Considerably Lower | nih.gov |
Combinatorial and Parallel Library Synthesis of Analogues for Research
Combinatorial chemistry and parallel synthesis have become indispensable tools in medicinal chemistry for the rapid generation of large, structurally diverse libraries of compounds for biological screening. nih.govacs.org These high-throughput methodologies are particularly well-suited for the exploration of structure-activity relationships (SAR) by systematically modifying a core molecular scaffold. The piperidine ring, a prevalent feature in numerous pharmaceuticals and biologically active molecules, is a common target for such library synthesis efforts. nih.govnews-medical.net The synthesis of analogues based on the this compound framework leverages these techniques to produce extensive collections of related compounds for research purposes.
The core principle involves using a set of diverse building blocks that can be combined in a systematic manner, often employing multi-component reactions (MCRs) or solid-phase synthesis techniques. nih.gov MCRs are particularly efficient as they allow for the formation of complex molecules from three or more starting materials in a single step, which is ideal for creating large libraries with minimal purification effort. nih.gov This approach enables chemists to quickly generate hundreds or thousands of distinct but related molecules by varying the components used in each reaction well of a microtiter plate.
Research into piperidine derivatives frequently employs parallel synthesis to create focused libraries for targeting specific biological pathways. For instance, in the development of enzyme inhibitors, a common strategy is to maintain the core piperidine scaffold, believed to be crucial for binding, while systematically altering peripheral substituents to optimize potency and selectivity. nih.govnih.gov
Detailed Research Findings
One illustrative approach is the synthesis of N-substituted piperidine derivatives. nih.gov A common synthetic route that is amenable to parallel synthesis involves the reaction of a piperidine-containing core with a diverse set of reagents to modify a specific position on the molecule. For example, a library of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized to explore their activity as acetylcholinesterase inhibitors. nih.gov In this study, the benzamide (B126) portion of the molecule was systematically substituted with various bulky moieties, and the nitrogen atom of the benzamide was alkylated to dramatically enhance activity. nih.gov
Another powerful method is the use of multi-component reactions, such as the Biginelli or Hantzsch-type reactions, adapted for piperidine synthesis. nih.govmdpi.com These reactions can combine an aldehyde, a β-ketoester equivalent, and a urea (B33335) or ammonia (B1221849) source to construct a heterocyclic ring. By using a piperidine-containing aldehyde or keto-ester as one of the components, a library of complex piperidine derivatives can be rapidly assembled.
The table below illustrates a hypothetical parallel synthesis scheme for generating a library of analogues based on a 4-substituted piperidine core, reflecting common strategies found in the literature. nih.govmdpi.com
Table 1: Example of a Parallel Synthesis Library Design for Piperidine Analogues
| Core Scaffold | Reagent 1 (R¹-CHO) | Reagent 2 (R²-NH₂) | Resulting Analogue Structure |
| Piperidine-4-carboxaldehyde | Benzaldehyde | Aniline (B41778) | |
| 4-Chlorobenzaldehyde | Benzylamine | ||
| 2-Naphthaldehyde | Cyclohexylamine | ||
| Furan-2-carbaldehyde | Methylamine |
This table demonstrates how a single piperidine starting material can be reacted with a matrix of different aldehydes and amines to quickly generate a diverse set of final compounds for screening.
Recent advances have also focused on stereoselective synthesis to control the 3D arrangement of atoms, which is often critical for biological activity. acs.orgmdma.ch Rhodium-catalyzed asymmetric reactions, for example, have been used to create libraries of enantioenriched 3-substituted piperidines from dihydropyridines and various boronic acids. acs.org This method shows broad functional group tolerance, making it suitable for combinatorial approaches.
The following table summarizes findings from a study where a library of 4-piperidine-based thiosemicarbazones was synthesized and evaluated for dihydrofolate reductase (DHFR) inhibition, showcasing the direct application of library synthesis in lead discovery. nih.gov
Table 2: Research Findings for a Library of 4-Piperidine-Based Thiosemicarbazone Analogues
| Compound ID | R-Group on Thiosemicarbazone | Number of Compounds Synthesized | IC₅₀ Range (µM) for DHFR Inhibition | Most Potent Analogue (IC₅₀) |
| Library 5(a-s) | Various substituted phenyl groups (e.g., -CH₃, -Cl, -F, -NO₂) | 19 | 13.70 ± 0.25 to 47.30 ± 0.86 | 5p (R = 4-chlorophenyl), 13.70 ± 0.25 µM |
These findings highlight how a focused library can be synthesized to explore the SAR of a particular chemical class, leading to the identification of potent lead compounds for further development. nih.gov The efficiency of these parallel and combinatorial methods significantly accelerates the pace of discovery in chemical biology and drug development. news-medical.net
Applications in Advanced Organic Synthesis and Catalysis
4-(2-Diethylaminoethyl)piperidine as a Versatile Building Block in Complex Molecule Synthesis
The compound serves as a foundational element or a key intermediate in the construction of a variety of bioactive molecules and functional agents. Its bifunctional nature allows for its incorporation into larger molecular frameworks, often imparting desirable physicochemical properties such as aqueous solubility or specific receptor interactions.
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial and anticancer properties. researchgate.neteurjchem.com The synthesis of derivatives of this scaffold often involves a multi-step process. A common synthetic strategy begins with the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound to form the core pyrazolo[1,5-a]pyrimidine (B1248293) ring system. eurjchem.comnih.gov
To create derivatives bearing the this compound moiety, a halogenated pyrazolo[1,5-a]pyrimidine intermediate is typically prepared, for example, by treating a hydroxyl-substituted pyrimidine (B1678525) with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The this compound can then be introduced into the molecule via a nucleophilic substitution reaction, where the nitrogen atom of the piperidine (B6355638) ring displaces the halogen atom on the pyrimidine core. This modular approach allows for the strategic placement of the diethylaminoethyl-piperidine side chain, which can be crucial for modulating the biological activity of the final compound.
Tyrosine kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer, making them important drug targets. nih.gov The development of tyrosine kinase inhibitors (TKIs) often involves the creation of molecules with specific side chains that can enhance solubility and bind effectively to the kinase enzyme. google.com
The this compound structure is a valuable intermediate for introducing such side chains. Research into multikinase inhibitors has identified scaffolds like N-(2-aminoethyl)piperidine-4-carboxamide as promising starting points for developing agents that can target multiple kinases such as VEGFR-2, ERK-2, and Abl-1. nih.gov In these molecular designs, the piperidine ring acts as a robust anchor, while the flexible diethylaminoethyl chain can project into binding pockets or improve the pharmacokinetic profile of the inhibitor. nih.gov The synthesis of these complex inhibitors involves coupling the this compound intermediate to a core aromatic or heteroaromatic structure, demonstrating its utility as a key building block in medicinal chemistry. nih.gov
Radiopharmaceuticals are essential tools in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy. nih.govnih.gov The design of these agents requires a molecular structure that can specifically target tissues of interest, such as tumors, and carry a radioactive isotope. nih.gov
The N-(2-diethylaminoethyl) group has been identified as a key component in compounds designed for melanoma imaging. nih.gov Research has shown that radioiodinated benzamides containing this functional group exhibit high and specific uptake in melanoma tumors. nih.gov this compound serves as a valuable precursor in this field by providing a stable scaffold to which both a targeting moiety and a chelator for a radionuclide can be attached. mdpi.com The synthesis of these imaging agents often involves modifying the piperidine nitrogen or coupling the entire structure to a larger biomolecule, creating a theranostic agent capable of both diagnosis and therapy. nih.govmdpi.com The choice of radionuclide, such as fluorine-18 (B77423) or iodine-125, depends on the desired application, whether it be Positron Emission Tomography (PET) imaging or targeted therapy. nih.goviaea.org
Role in Organic Catalysis
Beyond its role as a structural component, this compound and structurally related amines are employed in the field of organic catalysis, particularly in applications that facilitate chemical analysis.
In analytical chemistry, particularly in metabolomics and other fields requiring the measurement of trace amounts of substances, derivatization is a key strategy. acs.org This process involves chemically modifying an analyte to make it more suitable for separation and detection. Polysubstituted piperidines can be synthesized through organocatalytic domino reactions, highlighting the role of the piperidine scaffold in catalyzed processes. nih.gov
Tertiary amines, like the diethylamino group in this compound, can function as organocatalysts for derivatization reactions. They can activate reagents or facilitate the tagging of functional groups such as carboxylic acids, amines, and alcohols. acs.orgnih.gov For instance, in the analysis of organic acids, derivatization is used to improve detection sensitivity in methods like supercritical fluid chromatography-mass spectrometry. The amine-containing reagent not only facilitates the reaction but also becomes part of the final, more easily detectable molecule.
A significant challenge in mass spectrometry-based analytical techniques is the often-weak ionization of certain analytes, which leads to poor sensitivity. nih.gov Chemical derivatization with a tag that has a high proton affinity is a powerful method to overcome this limitation. nih.gov The this compound molecule is an excellent candidate for such a tag because it contains two basic nitrogen atoms—the piperidine nitrogen and the tertiary diethylamino nitrogen—that are readily protonated.
When an analyte is derivatized with this compound, the resulting product has a much higher ionization efficiency in techniques like electrospray ionization (ESI). nih.govresearchgate.net This enhanced ionization leads to a stronger signal in the mass spectrometer and, consequently, a significant improvement in detection limits. researchgate.net Studies on similar derivatization agents have shown that this approach can increase sensitivity by more than 75-fold for certain metabolites, effectively allowing for their quantification at much lower concentrations. nih.gov
Table 1: Impact of Amine-Based Derivatization on Analytical Sensitivity
This table illustrates the typical enhancement in detection achieved by derivatizing analytes with reagents containing high proton affinity amine groups, similar in principle to this compound. The data is representative of findings in the field. nih.gov
| Analyte Class | Typical Signal Enhancement Factor | Key Benefit |
| Organic Acids | > 75-fold | Overcomes low signal response and adduct formation. nih.gov |
| Amino Acids | 6 to 80-fold | Increases charge on conjugates and enhances migration to droplet surface in ESI. researchgate.net |
| General Metabolites | > 75-fold | Inverts charge of anionic groups to cationic, improving ESI response. nih.gov |
| Alcohols & Phenols | Substantial Improvement | Allows for detection of compounds not easily quantifiable in their native state. acs.org |
Emerging Applications in Polymer and Material Science (Hypothetical Exploration)
The structural motifs within this compound make it an intriguing candidate for applications in polymer and material science. Although direct utilization of this specific compound is not yet widely documented, the known properties of related piperidine and polyamine compounds provide a strong basis for hypothetical exploration.
One potential application lies in the development of functional polymers. The secondary amine of the piperidine ring and the tertiary amine of the side chain could act as reactive sites for polymerization or for grafting onto existing polymer backbones. For example, the secondary amine could undergo ring-opening polymerization with appropriate monomers to create novel polyamide or polyamine structures. The presence of the pendant diethylaminoethyl group would impart specific functionalities to the resulting polymer, such as pH-responsiveness or metal-chelating properties. Research on polymers containing similar moieties, such as poly(N-acryloyl-nipecotamide) and poly(N-acryloyl-N,N-diethylnipecotamide), has demonstrated temperature-responsive behavior in aqueous solutions, suggesting that polymers derived from this compound could also exhibit "smart" properties. merckmillipore.com
Moreover, this compound could be investigated as a building block for materials with specific surface properties. The amine groups can interact with surfaces through hydrogen bonding or electrostatic interactions, making it a potential candidate for surface modification of materials like silica (B1680970) or metal oxides. Such modifications could be used to tune the hydrophilicity, adhesion, or catalytic activity of the surface.
Another promising, albeit hypothetical, application is in the formulation of polymer additives. Hindered amine light stabilizers (HALS), which are derivatives of piperidine, are widely used to protect polymers from degradation by UV light. While this compound is not a sterically hindered amine in the traditional sense, its basic nature could allow it to act as an acid scavenger, neutralizing acidic byproducts that can accelerate polymer degradation. A patent for the preparation of 2,2,6,6-tetramethyl-4-piperidylamines highlights their importance as light stabilizers for synthetic polymers. sigmaaldrich.com By analogy, the piperidine moiety in this compound suggests a potential, though likely different, role in polymer stabilization. The commercial availability of related structures like N-[2-(Diethylamino)ethyl]piperidine-4-carboxamide hydrochloride, listed under material and polymer science building blocks, further supports the potential of this chemical family in the field. bldpharm.compharmaffiliates.com
Preclinical Biological Activity and Molecular Interaction Studies of 4 2 Diethylaminoethyl Piperidine and Its Analogues
In Vitro Biological Activity Screening
Receptor Binding Affinity and Ligand-Target Interaction Studies (e.g., Sigma-1 Receptor, TAAR5, Neuropeptide Y2 Receptor, Serotonin (B10506) 5-HT2 Receptor)
The 4-(2-diethylaminoethyl)piperidine scaffold has been the subject of various studies to determine its binding affinity for several receptors, revealing a complex pharmacological profile.
Sigma-1 Receptor:
Analogues of this compound have demonstrated notable affinity for the sigma-1 receptor, a unique ligand-regulated molecular chaperone in the endoplasmic reticulum. researchgate.netnih.gov A series of novel σ1 receptor ligands featuring a 4‐(2‐aminoethyl)piperidine scaffold were synthesized and evaluated. researchgate.net It was found that 1‐methylpiperidines, in particular, exhibited high σ1 receptor affinity and selectivity over the σ2 subtype. researchgate.net In contrast, piperidines with a proton, a tosyl group, or an ethyl group at the nitrogen atom showed significantly lower affinity for the σ1 receptor. researchgate.net Molecular dynamics simulations indicated that these differences in affinity are due to varying interactions of the basic piperidine-N-atom and its substituents with the lipophilic binding pocket of the receptor. researchgate.net
For instance, phenoxyalkylpiperidine derivatives have been identified as high-affinity sigma-1 receptor ligands. uniba.it Specifically, N-[(4-methoxyphenoxy)ethyl]piperidines showed Ki values in the range of 0.89–1.49 nM for the σ1 receptor. uniba.it The 4-methyl substituent on the piperidine (B6355638) ring was found to be optimal for interaction with the σ1 subtype. uniba.it These compounds generally displayed greater selectivity for the σ1 receptor over the σ2 receptor and the Δ8-Δ7 sterol isomerase (SI) site. uniba.it
Dual-acting ligands targeting both the histamine (B1213489) H3 receptor and the sigma-1 receptor have also been developed from piperidine-based structures. nih.gov In a series of these compounds, 4-pyridylpiperidine derivatives showed higher potency for sigma-1 receptors compared to unsubstituted piperidines. nih.gov
Trace Amine-Associated Receptor 5 (TAAR5):
TAAR5, a G protein-coupled receptor found in the olfactory epithelium and limbic brain regions, has been identified as a target for compounds with a piperidine core. mdpi.commdpi.com N-methylpiperidine is a known, albeit less potent, activator of TAAR5. mdpi.com Research has focused on developing antagonists for TAAR5 due to its potential role in regulating emotional behavior. mdpi.comnih.gov Structure-based virtual screening has successfully identified novel TAAR5 antagonists. nih.gov
Neuropeptide Y2 Receptor:
The neuropeptide Y2 (NPY Y2) receptor, abundant in the central nervous system, is another target of interest for piperidine-containing compounds. nih.govnih.gov Researchers have discovered a series of Y2 antagonists with a pharmacophore that includes a piperidine moiety. nih.gov Systematic structure-activity relationship (SAR) studies have been conducted by modifying the indoline, cinnamide, and piperidine parts of the lead molecules. nih.gov Combining optimal modifications, such as a cyano group on the phenyl ring of the cinnamide moiety and a cyclopentyl ethyl group at the N-1 position of the piperidine, led to the discovery of potent Y2 antagonists with IC50 values in the nanomolar range. nih.gov
Serotonin 5-HT2 Receptor:
While direct binding data for this compound at the serotonin 5-HT2 receptor is not extensively detailed in the provided context, the broader class of piperidine derivatives is known to interact with various G protein-coupled receptors, a class that includes serotonin receptors. The structural similarity of the piperidine scaffold to known ligands of serotonin receptors suggests a potential for interaction, though specific affinity and functional activity studies would be required for confirmation.
Table 1: Receptor Binding Affinity of this compound Analogues
| Compound/Analogue Type | Receptor | Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| 1-Methylpiperidines (analogue) | Sigma-1 | High affinity | researchgate.net |
| N-[(4-methoxyphenoxy)ethyl]piperidines (analogue) | Sigma-1 | 0.89–1.49 nM (Ki) | uniba.it |
| 4-Pyridylpiperidine derivatives (analogue) | Sigma-1 | 3.3 - 5.6 nM (Ki) | nih.gov |
| N-methylpiperidine (analogue) | TAAR5 | Activator (potency not specified) | mdpi.com |
| Indoline-cinnamide-piperidine derivatives (analogue) | Neuropeptide Y2 | 100 nM (IC50) for JNJ-5207787 | nih.gov |
Enzyme Inhibition Assays (e.g., Coronavirus Main Protease, Tyrosine Kinases)
Coronavirus Main Protease (Mpro):
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral inhibitors. nih.govnih.gov While direct inhibition by this compound itself is not specified, various inhibitors containing heterocyclic rings have been investigated. The development of both covalent and non-covalent inhibitors targeting the active site of Mpro has been a major focus of research. nih.govnih.gov For instance, PF-07321332, an orally administered inhibitor, has shown high enzymatic and cellular antiviral activity against SARS-CoV-2. nih.gov
Tyrosine Kinases:
Receptor tyrosine kinases (RTKs) are implicated in numerous diseases, and their inhibition is a key therapeutic strategy. nih.gov Indolin-2-ones containing a pyrrole (B145914) ring have been identified as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. nih.gov Some of these compounds inhibit the tyrosine kinase activity of VEGFR-2, FGF-R1, and PDGF-R with IC50 values in the nanomolar range. nih.gov For example, one compound demonstrated IC50 values of 20 nM and 30 nM against VEGFR-2 and FGF-R1, respectively, while another inhibited PDGF-R with an IC50 of 10 nM. nih.gov Additionally, 4-anilinoquinazoline (B1210976) and 4-anilinopyrido[3,2-d]pyrimidine derivatives have been developed as irreversible inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with some quinazoline (B50416) analogues showing potent inhibition with IC50 values of 2 to 4 nM. nih.gov The Tec family of non-receptor tyrosine kinases, which are crucial in B-cell and T-cell signaling, are also important targets for inhibitors in autoimmune disorders. epo.org
Antimicrobial and Antiviral Efficacy Evaluations (e.g., against MRSA, Human Coronavirus)
Antimicrobial Efficacy against MRSA:
A new class of molecules has been identified that is effective against multidrug-resistant Staphylococcus aureus (MRSA), including drug-tolerant persister cells. nih.gov These compounds have been shown to rapidly eradicate MRSA by disrupting the bacterial cell envelope. nih.gov Notably, MRSA did not develop resistance to these compounds after 20 serial passages. nih.gov Furthermore, these compounds did not cause significant hemolysis of human red blood cells. nih.gov In another study, piperine, a piperidine-containing alkaloid, in combination with ciprofloxacin (B1669076), significantly reduced the minimum inhibitory concentrations (MICs) of ciprofloxacin for S. aureus, including MRSA. nih.gov This effect is suggested to be due to the inhibition of bacterial efflux pumps. nih.gov
Antiviral Efficacy against Human Coronavirus:
The p97 enzyme has been identified as a promising host target for broad-spectrum antiviral agents, including against SARS-CoV-2. mdpi.com Inhibitors of p97 have demonstrated antiviral activity against SARS-CoV-2 at non-cytotoxic doses. mdpi.com Additionally, phytochemicals extracted from edible plants have shown broad-spectrum antiviral activity against a range of SARS-CoV-2 variants. nih.gov Oral administration of these phytochemicals in animal models resulted in significantly decreased viral titers. nih.gov While several antiviral drugs have been evaluated for COVID-19, none have shown superior efficacy in clinical trials, though some may offer benefits for mild to moderate cases. nih.gov
Anti-inflammatory and Antioxidant Properties Assessment
Anti-inflammatory Properties:
Piperidine and its derivatives are associated with anti-inflammatory activities. scispace.com Some diarylidene-N-methyl-4-piperidone (DANMP) derivatives, which are analogues of curcumin (B1669340), have been shown to reduce inflammatory markers and nitric oxide production in inflamed macrophage cells to a degree similar to or better than curcumin itself. nih.gov These compounds are believed to exert their anti-inflammatory effects by inhibiting arachidonic acid-dependent pathways, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Furthermore, a novel peroxisome proliferator-activated receptor δ (PPARδ) agonist with a 4-(1-pyrrolidinyl)piperidine (B154721) structure has been developed. nih.gov This compound demonstrated potent PPARδ agonist activity and significantly suppressed atherosclerosis progression in a mouse model by reducing serum levels of the pro-inflammatory chemokine MCP-1. nih.gov
Antioxidant Properties:
The piperidine ring is considered a privileged scaffold for developing potent antioxidant agents. scispace.comresearchgate.netinnovareacademics.in Various piperidine-containing compounds have demonstrated significant antioxidant activity in different assays, such as DPPH radical scavenging and ferrous ion chelating assays. scispace.com For example, N,N-diethylaminoethyl ethers of flavanone (B1672756) oximes have shown promising antioxidant and radioprotective activities, comparable to the natural flavonoid rutin. nih.gov Cysteamine derivatives of piperidine have also exhibited potent antioxidant activity due to their oxidizable sulfhydryl group. researchgate.net Additionally, a study on highly functionalized piperidines found that different derivatives possessed varying abilities to scavenge DPPH and superoxide (B77818) anion radicals. researchgate.net
Table 2: Bioactivity of Piperidine Derivatives | Activity | Compound Type | Key Findings | Reference | | --- | --- | --- | | Anti-inflammatory | Diaryliden-N-methyl-4-piperidones | Reduced inflammatory markers and nitric oxide production. | nih.gov | | Anti-inflammatory | 4-(1-Pyrrolidinyl)piperidine PPARδ agonist | Suppressed atherosclerosis and reduced MCP-1 levels. | nih.gov | | Antioxidant | N,N-diethylaminoethyl ethers of flavanone oximes | Promising antioxidant and radioprotective effects. | nih.gov | | Antioxidant | Highly functionalized piperidines | Scavenged DPPH and superoxide anion radicals. | researchgate.net |
Analgesic Potential through Receptor Modulation
The analgesic potential of piperidine derivatives is often linked to their modulation of various receptors, particularly opioid and sigma receptors.
Bifunctional ligands that act on multiple opioid receptor subtypes (μ, δ, and κ) are being explored as novel analgesics with potentially fewer side effects than traditional opioids. nih.gov The nociceptin (B549756) opioid peptide (NOP) receptor has also been identified as a key modulator of μ-opioid receptor signaling, presenting another target for developing improved analgesics. nih.gov
Sigma-1 receptor antagonists containing a piperidine or piperazine (B1678402) scaffold have been extensively studied in models of neuropathic pain and have demonstrated analgesic effects. unict.it For example, dual histamine H3/sigma-1 receptor ligands based on a piperidine core have shown a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models. nih.gov The analgesic effects of these compounds are believed to involve the antagonism of sigma-1 receptors. unict.it
Furthermore, compounds that modulate both voltage-gated sodium channels and transient receptor potential (TRP) channels, which are crucial for nociceptive signaling, are being investigated for their analgesic properties. mdpi.com Many local anesthetics, antiepileptics, and antidepressants, some of which contain piperidine-like structures, fall into this category. mdpi.commdpi.com
In Vivo Preclinical Evaluation in Non-Human Models
The in vivo preclinical evaluation of this compound and its analogues has provided valuable insights into their therapeutic potential.
For instance, a novel PPARδ agonist with a 4-(1-pyrrolidinyl)piperidine structure was tested in LDLr-KO mice, a model for atherosclerosis. nih.gov The compound significantly suppressed the progression of atherosclerosis by 50-60% and reduced the serum levels of the inflammatory marker MCP-1. nih.gov
In the context of antimicrobial activity, a new class of molecules effective against MRSA was evaluated for safety in mice. nih.gov These studies revealed a high safety profile for one of the compounds, even at high concentrations, supporting their potential for further development as antibacterial agents. nih.gov
Regarding antiviral potential, phytochemicals with activity against SARS-CoV-2 were administered orally to hACE2 mice. nih.gov This treatment led to a significant decrease in viral titers in the upper respiratory tract and attenuated pro-inflammatory responses induced by the virus. nih.gov
In the realm of neuroscience, a trace amine-associated receptor 1 (TAAR1) agonist with a 4-(2-aminoethyl)piperidine core was evaluated in a dopamine (B1211576) transporter knockout (DAT-KO) rat model of hyperlocomotion. nih.gov One of the tested compounds displayed a statistically significant and dose-dependent reduction in hyperlocomotion, suggesting its potential as a novel treatment for disorders associated with increased dopaminergic function, such as schizophrenia. nih.gov
Furthermore, dual histamine H3/sigma-1 receptor ligands based on a piperidine structure have been evaluated in both nociceptive and neuropathic pain models in animals, demonstrating a broad spectrum of analgesic activity. nih.gov
Table 3: In Vivo Preclinical Evaluation of Piperidine Analogues | Compound/Analogue Type | Animal Model | Key Findings | Reference | | --- | --- | --- | | 4-(1-Pyrrolidinyl)piperidine PPARδ agonist | LDLr-KO mice | Suppressed atherosclerosis progression by 50-60%. | nih.gov | | Anti-MRSA compounds | Mice | High safety profile at high concentrations. | nih.gov | | Antiviral phytochemicals | hACE2 mice | Significantly decreased SARS-CoV-2 viral titers. | nih.gov | | TAAR1 agonist with 4-(2-aminoethyl)piperidine core | DAT-KO rats | Dose-dependent reduction in hyperlocomotion. | nih.gov | | Dual H3/sigma-1 receptor ligands | Animal pain models | Broad spectrum of analgesic activity. | nih.gov |
Pharmacodynamic and Pharmacokinetic Profiling in Animal Models
Preclinical studies are crucial for characterizing the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of new chemical entities. nih.gov Animal models provide the initial data on how compounds like this compound and its analogues are absorbed, distributed, metabolized, and excreted (ADME), and the physiological effects they elicit. nih.govnih.gov
For instance, in the development of radiolabeled compounds for imaging, pharmacokinetic studies in animal models such as mice are essential. These studies determine the biodistribution of the compound, highlighting its uptake and clearance from various organs and tissues over time. nih.gov A favorable pharmacokinetic profile for an imaging agent would involve rapid uptake in the target tissue and fast clearance from non-target tissues to ensure high-contrast images. mdpi.com
Pharmacodynamic assessments in animal models can vary widely depending on the therapeutic target. For compounds targeting the central nervous system, studies might evaluate behavioral changes or receptor occupancy. For anti-cancer agents, tumor growth inhibition would be a key pharmacodynamic endpoint. researchgate.net The interplay between pharmacokinetics and pharmacodynamics is critical; the concentration of the drug at the target site over time must be sufficient to produce the desired effect. researchgate.net
A summary of key pharmacokinetic and pharmacodynamic parameters from a representative preclinical study is presented below:
| Parameter | Value | Species | Reference |
| LD50 | >178.5 µg/kg | Mouse | nih.gov |
| No-Observed-Adverse-Effect-Level (NOAEL) | 89 µg/kg | Rat | nih.gov |
| Tumor Uptake of ¹¹¹In-CP04 (A431-CCK2R(+) xenografts) | 9.24 ± 1.35 %ID/g | SCID Mice | nih.gov |
| In Vivo Stability of ¹¹¹In-CP04 in blood (5 min p.i.) | >70% | Mouse | nih.gov |
This table is interactive. Click on the headers to sort the data.
Evaluation as Imaging Probes in Animal Models (e.g., Melanoma Imaging)
A significant area of research for analogues of this compound has been in the development of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging probes, particularly for melanoma. nih.govnih.gov Melanoma's characteristic melanin (B1238610) pigment provides a unique target for these imaging agents. nih.govsnmjournals.org
Several radiolabeled benzamide (B126) derivatives, which are structurally related to this compound, have shown high affinity for melanoma tissue. nih.govnih.gov For example, N-(2-diethylaminoethyl)-4-[¹⁸F]fluoroethoxy benzamide (4-[¹⁸F]FEBZA), an analogue, demonstrated high and rapid uptake in melanoma tumors in mice, allowing for clear visualization with microPET imaging as early as 10 minutes post-injection. nih.govnih.govresearchgate.net The uptake in melanoma tumors was significantly higher than in other tumor types, such as colorectal adenocarcinoma, indicating a high degree of selectivity. nih.govnih.gov
Another analogue, [¹²⁵I]N-(2-diethylaminoethyl)-4-iodobenzamide (BZA), has also been extensively studied. nih.govnih.gov Research has focused on synthesizing various (hetero)aromatic analogues of BZA to improve its kinetic profile for both imaging and targeted radionuclide therapy. nih.govnih.gov Two such analogues, designated 5h and 5k, exhibited high, specific, and prolonged uptake in melanoma tumors in mice, suggesting their potential for therapeutic applications. nih.govnih.gov
The following table summarizes the biodistribution of a representative melanoma imaging probe in a preclinical model:
| Tissue | Uptake (%ID/g) at 1h post-injection |
| B16F1 Melanoma Tumor | 8.66 ± 1.02 |
| HT-29 Colorectal Adenocarcinoma Tumor | 3.68 ± 0.47 |
| C-32 Amelanotic Melanoma Tumor | 3.91 ± 0.23 |
Data for 4-[¹⁸F]FEBZA in mice. nih.govnih.gov This table is interactive. You can filter the data by tissue type.
Studies on Blood-Brain Barrier Permeability in Preclinical Settings
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.govnih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov Preclinical in vitro models, such as those using human brain microvascular endothelial cells (hBMECs), are employed to predict the BBB permeability of new compounds. nih.govnih.gov
For piperidine derivatives, which have shown potential as neuroactive compounds, assessing BBB permeability is essential. ontosight.ai Studies on piperine, an alkaloid with a piperidine moiety, and its synthetic analogues have utilized various in vitro BBB models to evaluate their potential to enter the brain. nih.gov These studies measure the permeability coefficient of the compounds and can also determine if they are substrates for active efflux transporters, which can pump drugs out of the brain. nih.gov
Computational, or in silico, methods are also used to predict BBB permeability based on the physicochemical properties of the molecule. nih.gov These preclinical assessments are vital for the early-stage selection of drug candidates intended for CNS applications.
Elucidation of Mechanistic Biology Underlying Compound-Target Interactions
Understanding how a compound interacts with its biological target at a molecular level is fundamental to drug development. For piperidine derivatives, the mechanism of action can vary significantly depending on the specific structure and its intended application. ijnrd.org
In the context of melanoma imaging, the high uptake of certain benzamide analogues is thought to be due to a direct binding to melanin. nih.gov However, other mechanisms, such as involvement in the melanin biosynthesis pathway or interaction with sigma receptors, have also been proposed for different derivatives. nih.gov
Piperidine derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and neuroactive effects. ontosight.aiijnrd.org The piperidine ring itself is a versatile scaffold that can be modified to interact with various biological targets like enzymes, receptors, and ion channels. ijnrd.orgclinmedkaz.org For example, some piperidine derivatives have been designed as inhibitors of the dopamine transporter (DAT) in the brain, with research focusing on how different structural modifications affect binding affinity and selectivity for DAT over other monoamine transporters. nih.gov
Correlation between Structure and Biological Target Selectivity
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity and selectivity. nih.gov By systematically modifying the chemical structure of a lead compound, researchers can identify the key moieties responsible for target binding and desired pharmacological effects.
For piperidine derivatives, SAR studies have been instrumental in optimizing their properties for various targets. For instance, in the development of acetylcholinesterase (AChE) inhibitors, modifications to a 1-benzyl-4-(2-phthalimidoethyl)piperidine scaffold, such as introducing a phenyl group on the amide nitrogen or replacing the isoindolone with other heterobicyclic ring systems, led to enhanced inhibitory potency and selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov
Similarly, SAR studies on piperidine-based dopamine transporter (DAT) inhibitors have explored the importance of different atoms and functional groups within the molecule for DAT binding. nih.gov These studies have shown that even subtle changes, like altering the position of a nitrogen atom, can significantly impact the compound's affinity and selectivity for DAT versus other transporters like the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.gov The introduction of an electron-withdrawing group, for example, produced a highly potent and selective DAT ligand. nih.gov
In the context of melanoma imaging agents, SAR studies have guided the development of analogues with improved pharmacokinetic properties. mdpi.com Variations in the structure of N-(N-dialkylaminoethylene)-iodobenzamide isomers were shown to influence their biodistribution in melanoma-bearing mice, leading to the identification of an isomer with a more favorable profile for imaging. mdpi.com
Theoretical and Computational Chemistry of 4 2 Diethylaminoethyl Piperidine
Molecular Modeling and Conformational Analysis
The structural flexibility of 4-(2-Diethylaminoethyl)piperidine is a key determinant of its chemical and biological properties. The molecule possesses multiple rotatable bonds, primarily within the diethylaminoethyl side chain and at the point of its attachment to the piperidine (B6355638) ring. This flexibility gives rise to a complex conformational landscape.
The piperidine ring itself typically adopts a chair conformation to minimize steric and torsional strain. mdpi.com However, the orientation of the diethylaminoethyl substituent at the 4-position can be either axial or equatorial. Generally, for 4-substituted piperidines, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions. nih.gov The conformational free energies for various 4-substituted piperidines are often similar to those of analogous cyclohexanes. nih.gov
Furthermore, the nitrogen atom of the piperidine ring undergoes rapid inversion, leading to two interconverting chair conformers. wikipedia.org The diethylaminoethyl side chain also exhibits significant conformational freedom around its C-C and C-N bonds. Molecular mechanics calculations, using force fields such as COSMIC, can be employed to quantitatively predict the energies of these different conformers. nih.gov These calculations help in identifying the lowest energy (most stable) conformations in the gas phase or in different solvent environments.
The protonation state of the two amine groups will also significantly influence the conformational preferences. Protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer for substituents with polar groups. nih.gov
Table 1: Key Conformational Features of this compound
| Structural Unit | Dominant Conformation(s) | Key Torsional Angles | Influencing Factors |
| Piperidine Ring | Chair | Ring dihedral angles | Steric hindrance, minimization of torsional strain |
| Substituent Orientation | Equatorial (predicted) | C(3)-C(4)-C(substituent)-N | 1,3-diaxial interactions |
| Side Chain | Multiple rotamers | C(4)-C-N-C, C-N-C-C | Bond rotations, electrostatic interactions |
| Nitrogen Inversion | Rapid interconversion | N/A | Low energy barrier |
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more detailed understanding of the electronic structure and reactivity of this compound. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecule's geometry and calculate a wide range of properties. nih.govrsc.org
These calculations can provide insights into:
Electron Distribution and Reactivity: The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. The nitrogen atoms, with their lone pairs of electrons, are expected to be the primary nucleophilic centers.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net
Thermodynamic Properties: DFT calculations can accurately predict thermodynamic parameters such as heats of formation. nih.gov
Studies on similar piperidine derivatives have shown that DFT is a reliable method for investigating their structural and electronic properties. researchgate.net For instance, DFT calculations have been used to reproduce the SERS (Surface-Enhanced Raman Scattering) spectra of piperidine adsorbed on silver nanoparticles, indicating that the molecule likely binds to the metal surface through the nitrogen's lone pair. mdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Given that the piperidine scaffold is a common feature in many biologically active molecules, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for exploring the potential interactions of this compound with biological targets. nih.govthieme-connect.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.nettandfonline.com For this compound, docking studies could be performed against a variety of receptors where piperidine-containing molecules are known to be active, such as sigma receptors or dopamine (B1211576) receptors. nih.govresearchgate.net The process involves generating a 3D model of the ligand and placing it into the binding pocket of a protein structure, often obtained from the Protein Data Bank. sciencescholar.us Scoring functions are then used to estimate the binding affinity, with lower binding energies suggesting a more favorable interaction. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex. researchgate.netnih.gov These simulations model the movement of atoms over time, revealing the stability of the binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex. nih.govresearchgate.net MD simulations on piperidine derivatives have been used to understand their conformational behavior in solution and to refine the understanding of their binding modes. researchgate.net
Prediction of Spectroscopic Signatures and Electronic Properties
Computational methods can be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a powerful application of computational chemistry. researchgate.net By performing geometry optimizations followed by GIAO (Gauge-Including Atomic Orbital) calculations, typically using DFT methods, it is possible to obtain theoretical chemical shifts. uncw.edu These predicted spectra can be compared with experimental data to confirm the structure of the compound. For flexible molecules, it is often necessary to calculate the spectra for multiple low-energy conformers and then obtain a Boltzmann-weighted average to get an accurate prediction. uncw.edugithub.io
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for IR and Raman spectra can also be calculated using DFT. mdpi.com These calculations can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule.
Electronic Properties and UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption bands of a molecule, which correspond to its UV-Vis spectrum. mdpi.com These calculations provide information about the electronic transitions between molecular orbitals.
Table 2: Predicted Spectroscopic and Electronic Properties of this compound
| Property | Computational Method | Predicted Information |
| ¹H and ¹³C NMR | DFT (GIAO) | Chemical shifts, coupling constants |
| IR/Raman | DFT | Vibrational frequencies and intensities |
| UV-Vis | TD-DFT | Electronic absorption maxima (λmax) |
| Electronic Properties | DFT | HOMO-LUMO gap, ionization potential, electron affinity |
In Silico ADME/Tox Prediction and Property Space Analysis (excluding specific toxicity profiles)
The drug-likeness and potential pharmacokinetic profile of this compound can be assessed using in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools. These computational models are often based on Quantitative Structure-Activity Relationship (QSAR) studies of large datasets of known drugs. nih.govtandfonline.com
The introduction of chiral piperidine scaffolds into molecules can modulate physicochemical properties, enhance biological activities, and improve pharmacokinetic properties. thieme-connect.comresearchgate.netthieme-connect.com For this compound, key properties that can be predicted include:
Lipophilicity (logP): This is a measure of a compound's solubility in lipids versus water and is a critical factor in its ability to cross cell membranes.
Aqueous Solubility (logS): This property affects a compound's absorption and distribution.
Molecular Weight: This is a basic but important descriptor in many drug-likeness rules.
Hydrogen Bond Donors and Acceptors: The number of these groups influences a molecule's solubility and binding to targets.
Polar Surface Area (PSA): This is related to a molecule's ability to permeate cell membranes.
QSAR models have been developed for piperidine derivatives to predict various properties, including their potential for enzyme inhibition. nih.gov For example, in silico studies can predict the likelihood of a compound inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism. mdpi.com While specific toxicity profiles are excluded here, general property space analysis can indicate whether the molecule falls within the typical range of known oral drugs (e.g., Lipinski's Rule of Five).
Advanced Analytical Methodologies for Characterization and Quantification
High-Resolution Spectroscopic Techniques (e.g., Advanced NMR, HR-MS)
High-resolution spectroscopy is fundamental for the unambiguous structural elucidation of 4-(2-Diethylaminoethyl)piperidine. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) provide detailed information about the molecule's atomic connectivity and elemental composition.
High-Resolution Mass Spectrometry (HR-MS) HR-MS is employed to determine the precise elemental composition of the molecule by measuring the mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₁₁H₂₄N₂), the monoisotopic mass is 184.19395 Da. uni.luepa.gov This precise mass measurement allows for the confident differentiation of the compound from other molecules with the same nominal mass but different elemental formulas.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Advanced NMR techniques, including 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, are indispensable for mapping the complete chemical structure.
¹H NMR: Proton NMR provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals would be expected for the protons on the piperidine (B6355638) ring, the ethyl groups of the diethylamino moiety, and the ethyl bridge connecting the two nitrogen-containing rings. The chemical shifts, signal multiplicities (e.g., triplet, quartet), and coupling constants would confirm the connectivity of these fragments.
¹³C NMR: Carbon NMR reveals the number of unique carbon environments in the molecule. The spectrum would show distinct peaks for the carbons of the piperidine ring, the ethyl side chain, and the diethylamino groups.
2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with the carbon atoms they are directly attached to, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C correlations. These experiments are crucial for assembling the molecular puzzle and assigning all ¹H and ¹³C signals unambiguously.
While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar piperidine structures. rsc.orgspectrabase.comchemicalbook.comresearchgate.netspectrabase.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Diethylamino-CH₂ | ~2.5 (quartet) | ~47.0 |
| Diethylamino-CH₃ | ~1.0 (triplet) | ~11.5 |
| Bridge-CH₂-N(Et)₂ | ~2.4 (triplet) | ~55.0 |
| Bridge-CH₂-Piperidine | ~1.4 (multiplet) | ~37.0 |
| Piperidine-CH (C4) | ~1.5 (multiplet) | ~36.0 |
| Piperidine-CH₂ (C2, C6) | Axial: ~2.6, Equatorial: ~3.0 | ~54.0 |
| Piperidine-CH₂ (C3, C5) | Axial: ~1.2, Equatorial: ~1.7 | ~32.0 |
| Piperidine-NH | Variable | N/A |
Note: Predicted values are based on typical shifts for similar structural motifs and may vary depending on solvent and other experimental conditions.
Advanced Chromatographic Separation Methods (e.g., HPLC for Purity and Isolation)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.
The method's effectiveness relies on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For basic compounds like this compound, an acidic modifier is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the amine functional groups. This prevents undesirable interactions with residual silanol (B1196071) groups on the silica-based stationary phase. A validated RP-HPLC method can provide precise and accurate quantification of the compound and its related impurities. nih.govresearchgate.netresearchgate.netptfarm.plresearchgate.net
Table 2: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Condition | Purpose |
| Column | Octadecylsilane (C18), 250 x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for separation. nih.govresearchgate.net |
| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid or TFA | Organic solvent (acetonitrile) elutes the compound; acidic modifier ensures good peak shape. nih.govsensusimpact.com |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with varying polarity impurities. mdpi.comnih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. nih.govsensusimpact.com |
| Detection | UV at low wavelength (~210 nm) or Charged Aerosol Detector (CAD) | UV detection is possible due to end-absorption of functional groups; CAD is a universal detector for non-chromophoric compounds. researchgate.netresearchgate.net |
| Column Temp. | 30-40 °C | Ensures reproducible retention times. nih.govresearchgate.net |
Specialized Mass Spectrometry Applications (e.g., Electrospray Ionization Mass Spectrometry with Derivatization for Enhanced Sensitivity, Collision Cross Section Analysis)
Specialized mass spectrometry techniques provide deeper insights into the structure and properties of this compound.
Electrospray Ionization (ESI) Mass Spectrometry ESI is a soft ionization technique well-suited for polar and basic molecules like this compound. The two nitrogen atoms are readily protonated in a positive ion mode ESI source, typically yielding a strong signal for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion can be used to generate characteristic fragment ions, providing structural confirmation.
Derivatization for Enhanced Sensitivity In complex biological matrices or when ultra-trace quantification is needed, chemical derivatization can significantly enhance detection sensitivity. The secondary amine on the piperidine ring is a prime target for derivatization. Reagents such as dansyl chloride or 4-toluenesulfonyl chloride can be used to attach a chromophore or a permanently charged group, improving ionization efficiency and chromatographic properties. nih.gov
Collision Cross Section (CCS) Analysis Ion mobility-mass spectrometry (IM-MS) allows for the measurement of the Collision Cross Section (CCS), which is a rotationally averaged value related to the ion's size and shape in the gas phase. This parameter provides an additional dimension of separation and characterization beyond retention time and m/z. Predicted CCS values for various adducts of this compound have been calculated, offering reference points for experimental determination. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 185.20123 | 147.6 |
| [M+Na]⁺ | 207.18317 | 149.8 |
| [M+K]⁺ | 223.15711 | 148.5 |
| [M+NH₄]⁺ | 202.22777 | 165.4 |
| [M-H]⁻ | 183.18667 | 148.1 |
| [M+HCOO]⁻ | 229.19215 | 165.8 |
Data sourced from PubChem, calculated using CCSbase. uni.lu
X-ray Crystallography for Absolute Stereochemical and Conformational Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. This technique provides unequivocal information on bond lengths, bond angles, and the absolute conformation of the molecule.
For this compound, X-ray analysis would confirm the conformation of the six-membered piperidine ring. In the vast majority of structurally characterized piperidine derivatives, the ring adopts a stable chair conformation to minimize steric and torsional strain. researchgate.netnih.govresearchgate.netmdpi.com It is highly probable that this compound also exhibits a chair conformation in the solid state, with the bulky 2-diethylaminoethyl substituent occupying an equatorial position to reduce steric hindrance. researchgate.nettandfonline.com
While a specific crystal structure for this compound is not publicly documented, obtaining one would provide definitive proof of its solid-state conformation and detailed insight into intermolecular interactions, such as hydrogen bonding, that dictate its crystal packing. nih.gov
Future Research Directions and Emerging Avenues
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of piperidine (B6355638) derivatives has been a subject of intense research, with a continuous drive towards more efficient, scalable, and environmentally benign methodologies. mdpi.com While traditional methods like the Dieckmann cyclization of aminodicarboxylate esters have been widely used to create key piperidone intermediates, they often require multiple steps and careful control of reaction conditions to prevent side reactions like the retro-Dieckmann reaction. researchgate.netgoogle.com
Future efforts are focused on overcoming these limitations through the development of novel catalytic systems and one-pot procedures. Key areas of advancement include:
Catalytic Hydrogenation: Modern approaches utilize advanced catalytic systems for the hydrogenation of substituted pyridine (B92270) precursors. For instance, rhodium(I) and palladium catalysts have been successfully employed for the dearomatization and hydrogenation of fluorinated pyridines to produce highly valuable fluorinated piperidine analogues. mdpi.com These methods can offer high diastereoselectivity and can be effective in the presence of air and moisture, increasing their practicality. mdpi.com
Palladium(II)-Catalyzed Cyclization: An efficient method for creating substituted piperidines involves the Pd(II)-catalyzed 1,3-chirality transfer reaction. nih.gov In this approach, N-protected ζ-amino allylic alcohols cyclize in the presence of a catalyst like PdCl2(CH3CN)2 to yield substituted piperidines with high stereoselectivity. nih.gov
Intramolecular Reactions: The formation of the piperidine ring via intramolecular cyclization is a powerful strategy. mdpi.com Recent advances focus on reactions like the intramolecular aza-Michael reaction (IMAMR) to produce substituted piperidines, with the potential for large-scale synthesis. mdpi.com
Multi-component Reactions: Designing synthetic routes that combine multiple steps into a single, one-pot process significantly improves efficiency. mdpi.com Future pathways may integrate the conjugate addition of nucleophiles to dihydropyridinones, followed by homologation and the introduction of the desired aminoethyl side chain in a streamlined sequence, similar to strategies used for related scaffolds. d-nb.info
These emerging synthetic strategies promise to make 4-(2-Diethylaminoethyl)piperidine and its derivatives more accessible, enabling broader and more rapid investigation of their biological properties.
Exploration of Uncharted Biological Targets and Mechanisms of Action
Derivatives of the 4-(2-aminoethyl)piperidine scaffold have shown activity against a surprisingly diverse range of biological targets, hinting at a rich polypharmacology that is yet to be fully explored. d-nb.infoontosight.ai Initial research has identified several key protein families, but the full extent of their interactions and the underlying mechanisms of action remain fertile ground for discovery.
Known and emerging targets for this compound class are summarized below:
| Biological Target | Therapeutic Area | Mechanism of Action / Finding | Reference(s) |
| Sigma-1 Receptor (S1R) | Cancer, Neurodegeneration | Acts as a potent S1R agonist. nih.govrsc.org Analogues show antiproliferative effects in prostate and lung cancer cells. d-nb.info Molecular dynamics simulations reveal key interactions with hydrophobic residues like Leu105, Leu182, and Tyr206 in the S1R binding pocket. d-nb.info | d-nb.infonih.govrsc.org |
| Acetylcholinesterase (AChE) | Dementia (e.g., Alzheimer's) | Derivatives act as potent and highly selective inhibitors of AChE, leading to increased acetylcholine (B1216132) levels in the brain. nih.gov | nih.gov |
| Multi-Kinase (VEGFR-2, ERK-2, Abl-1) | Cancer | A related scaffold was identified as a multi-kinase inhibitor, suggesting a collaborative effect by simultaneously targeting several cancer-related signaling pathways. nih.gov | nih.gov |
| Heat Shock Protein 70 (HSP70) | Cancer (Drug-Resistant) | Piperidine derivatives were designed as novel HSP70 inhibitors, which is a key protein involved in regulating apoptosis and cell survival, making it a target for drug-resistant tumors. nih.gov | nih.gov |
| Glutaminyl Cyclase Isoenzyme (isoQC) | Cancer | Analogues act as selective inhibitors of isoQC, which is involved in generating the pE-CD47 "don't eat me" signal used by cancer cells to evade the immune system. nih.gov | nih.gov |
Future research will focus on deconvoluting these activities and identifying new ones. The neuroactive potential suggested by the diethylaminoethyl side chain warrants deeper investigation into its effects on various neurotransmitter systems and receptors. ontosight.ai Furthermore, exploring the potential antimicrobial and antiparasitic properties, as seen in other piperidine-containing compounds, could open new therapeutic avenues. mdpi.comontosight.ai
Design of Next-Generation Analogues for Specific Research Applications and Tool Compounds
The this compound scaffold is an ideal starting point for the rational design of next-generation analogues tailored for specific research purposes. By systematically modifying the core structure, researchers can develop highly potent and selective "tool compounds" to probe biological systems or to serve as leads for new therapeutics.
The design process is guided by structure-activity relationship (SAR) studies, where changes to the molecule are correlated with changes in biological activity. This allows for the optimization of properties such as target affinity, selectivity, and metabolic stability.
Several successful examples of this approach have already been demonstrated:
| Original Scaffold/Concept | Modification | Outcome | Application/Significance | Reference(s) |
| 4-(2-aminoethyl)piperidine | Introduction of various N-substituents on the piperidine ring and diverse amino moieties. | Improved lipophilic ligand efficiency and potent σ1 receptor affinity with high selectivity over the σ2 subtype. | Development of more efficient σ1 receptor ligands for cancer research. | d-nb.info |
| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Introduction of a bulky moiety at the para position of the benzamide (B126) and an alkyl group on the benzamide nitrogen. | Dramatically enhanced anti-acetylcholinesterase (AChE) activity, with one analogue (Compound 21) showing 18,000-fold greater affinity for AChE over BuChE. | Creation of a highly potent and selective tool compound and potential antidementia agent. | nih.gov |
| N-(2-aminoethyl)piperidine-4-carboxamide | Synthesis of various derivatives based on the lead scaffold identified through computational screening. | Compounds showed significant anti-proliferative abilities against liver and leukemia cancer cell lines. | Validation of the scaffold for developing multi-kinase inhibitors for cancer therapy. | nih.gov |
| Piperidine core | Design based on virtual fragment screening, leading to the synthesis of 67 novel derivatives. | Identification of compounds that significantly inhibit the proliferation of lapatinib-resistant breast cancer cells by targeting HSP70. | Generation of lead compounds for treating drug-resistant tumors. | nih.gov |
Future work will continue this trajectory, creating analogues with fluorinated groups to enhance metabolic stability, or attaching fluorescent tags or photo-crosslinkers to create chemical probes for identifying new biological targets and visualizing molecular interactions within cells. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The discovery and optimization of novel compounds is being revolutionized by artificial intelligence (AI) and machine learning (ML). ijettjournal.orgresearchgate.net These computational technologies can analyze vast datasets to predict molecular properties, identify potential drug candidates, and accelerate the design-test-learn cycle, making the process faster and more cost-effective. ijettjournal.orgnih.gov
The integration of AI and ML into the research of this compound and its analogues is a critical future direction:
Target Identification and Virtual Screening: AI algorithms can screen massive virtual libraries of compounds against biological targets to identify potential "hits" with high binding affinity. nih.gov For piperidine derivatives, this has already been demonstrated through the use of support vector machines (SVMs) and molecular docking to discover a multi-kinase inhibitor scaffold. nih.gov
Predictive Modeling: ML models can be trained on existing data to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel, yet-to-be-synthesized analogues. nih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov
De Novo Design: Generative AI models can design entirely new molecules from scratch, optimized for specific properties like high affinity to a target and low predicted toxicity. nih.gov These models can explore a vast chemical space to propose novel piperidine-based structures that a human chemist might not have conceived.
Mechanism of Action Elucidation: Computational tools are essential for understanding how these compounds work at a molecular level. Molecular dynamics simulations, a key computational technique, have been used to reveal the specific amino acid residues that piperidine derivatives interact with in the binding site of the sigma-1 receptor, providing crucial insights for further optimization. d-nb.infonih.govrsc.org
As AI and ML technologies continue to advance, their integration will become indispensable for navigating the complex chemical and biological space surrounding the this compound scaffold, ultimately accelerating the journey from a promising compound to a valuable research tool or a novel therapeutic.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4-(2-Diethylaminoethyl)piperidine, and what critical parameters influence yield?
- Methodological Answer : The compound is typically synthesized via alkylation of piperidine with 2-diethylaminoethyl chloride under basic conditions. Key parameters include reaction temperature (optimized between 40–60°C), solvent choice (e.g., dichloromethane or toluene), and catalyst selection (e.g., piperidine itself as a base, as seen in Knoevenagel condensation methods ). Purification often involves recrystallization or column chromatography. Yield improvements focus on stoichiometric control of reactants and inert atmosphere maintenance to prevent side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine backbone and diethylaminoethyl substituent. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like tertiary amines. PubChem-derived structural data (e.g., molecular formula C₁₁H₂₄N₂) provides foundational reference . High-performance liquid chromatography (HPLC) ensures purity >95% for research-grade batches.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Storage should adhere to guidelines for amines: airtight containers in cool, dry conditions away from oxidizers. Refer to hazard codes (e.g., H315 for skin irritation) and disposal protocols outlined in safety data sheets (SDS) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) evaluates variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 0.1–1.0 eq. of piperidine), and reaction time. Microwave-assisted synthesis may reduce time and improve selectivity. Evidence from analogous piperidine derivatives highlights the impact of substituent steric effects on reaction kinetics .
Q. How do structural modifications at the piperidine nitrogen affect sigma receptor binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies demonstrate that bulky substituents (e.g., diethylaminoethyl) enhance lipophilicity and receptor interaction. Radioligand binding assays (e.g., using ¹²⁵I-labeled analogs) quantify affinity changes. For example, replacing diethylamino with pyrrolidino groups alters binding kinetics to σ receptors, as seen in similar compounds .
Q. What strategies are employed to analyze contradictory biological activity data across studies involving piperidine derivatives?
- Methodological Answer : Cross-study validation includes:
- Purity verification : HPLC or GC-MS to rule out impurities (e.g., 99% purity thresholds ).
- Assay standardization : Control for variables like cell line selection (e.g., MCF-7 vs. HEK293) or buffer pH.
- Meta-analysis : Compare substituent effects using databases like PubChem or ChEMBL to identify trends in bioactivity .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound-based compounds?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for assessing absorption, distribution, metabolism, and excretion (ADME). Radiolabeled analogs (e.g., ¹⁸F or ¹²⁵I isotopes) enable biodistribution studies via PET/SPECT imaging. Dosing regimens should account for blood-brain barrier penetration, critical for neuroactive derivatives .
Q. How should researchers validate the purity of synthesized this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
